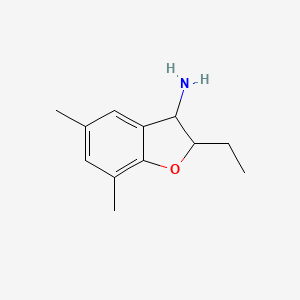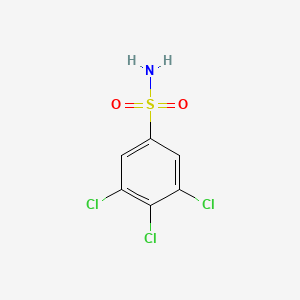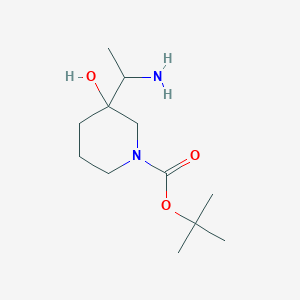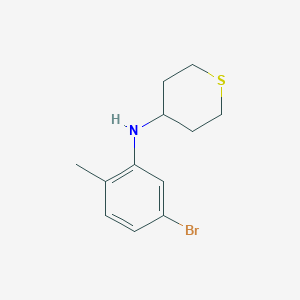amine](/img/structure/B13274474.png)
[(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentan-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylpyrrolidin-2-yl)methylamine is a chemical compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrolidin-2-yl)methylamine typically involves the reaction of 1-ethylpyrrolidine with 2-methylpentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1-Ethylpyrrolidin-2-yl)methylamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrrolidin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1-Ethylpyrrolidin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(1-Ethylpyrrolidin-2-yl)methylamine can be compared with other similar compounds, such as:
(1-Ethylpyrrolidin-2-yl)methylamine: This compound has a simpler structure and different chemical properties.
(1-Ethylpyrrolidin-2-yl)methylamine: Similar in structure but with variations in the alkyl chain, leading to different reactivity and applications.
The uniqueness of (1-Ethylpyrrolidin-2-yl)methylamine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpentan-3-amine |
InChI |
InChI=1S/C13H28N2/c1-5-13(11(3)4)14-10-12-8-7-9-15(12)6-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
BCZRSVBWTKKRAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCC1CCCN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13274397.png)


![{5-[(Cyclopropylamino)methyl]furan-2-yl}methanol](/img/structure/B13274424.png)

![[2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13274438.png)


![5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13274457.png)
![6-Thia-1-azaspiro[3.4]octane](/img/structure/B13274465.png)

![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13274485.png)

